A Technical Guide to the Natural Sources, Distribution, and Analysis of cis-p-Coumaric Acid
A Technical Guide to the Natural Sources, Distribution, and Analysis of cis-p-Coumaric Acid
Abstract: This technical guide provides a comprehensive overview of cis-p-coumaric acid, a geometric isomer of the widely distributed phenolic compound, p-coumaric acid. While the trans-isomer is more abundant in nature, the cis form exhibits unique properties and biological activities. This document details the natural sources, distribution, and biosynthesis of cis-p-coumaric acid. It presents available quantitative data in a structured format and outlines detailed experimental protocols for its extraction, separation, and characterization. Furthermore, this guide illustrates key biological pathways, including its biosynthesis and role in the photocycle of photoactive yellow protein, using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction
p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid belonging to the hydroxycinnamic acid family, which is synthesized in plants via the shikimate pathway.[1][2] It exists in two isomeric forms: trans-p-coumaric acid and cis-p-coumaric acid. The trans isomer is the most abundant and stable form found in nature.[1] However, the cis isomer, often formed through photoisomerization of the trans form upon exposure to UV radiation, has garnered interest due to its distinct biological roles.[3][4] This guide focuses on the natural occurrence, distribution, and analytical methodologies pertaining to cis-p-coumaric acid.
Natural Sources and Distribution
p-Coumaric acid, in both its isomeric forms, is widely distributed throughout the plant kingdom, being a key component of the cell wall and a precursor to many secondary metabolites like flavonoids and lignin.[5][6]
General Distribution of p-Coumaric Acid:
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Fruits: Apples, pears, grapes, oranges, tomatoes, and various berries.[5]
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Vegetables: Beans, potatoes, onions, carrots, basil, and garlic.[5]
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Cereals: Maize, oats, wheat, barley, and rice, with higher concentrations in the pericarp fractions.[5][6][7]
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Other Sources: It is also found in wine, vinegar, and honey.[8][9]
Occurrence of cis-p-Coumaric Acid: The cis isomer is less common, but its presence is notable in specific sources and conditions:
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Plants Exposed to High Light/UV Radiation: The formation of cis-p-coumaric acid is often induced by sunlight, suggesting that plant parts with greater light exposure may contain higher relative amounts.[10]
-
Specific Plants: While quantitative data is sparse, cis-p-coumaric acid has been identified in coriander and pears.[11]
-
Fermented Products: Vinegars, particularly those derived from Sherry wines, have been shown to contain quantifiable amounts of cis-p-coumaric acid.[12]
-
Fungi: The endophytic fungus Epichloe typhina has been reported to contain cis-p-coumaric acid.[13]
Quantitative Analysis
Quantifying cis-p-coumaric acid is challenging due to its lower abundance compared to the trans isomer. Much of the available literature reports the total p-coumaric acid content. The data presented below should be interpreted with the understanding that the trans isomer is the predominant form unless otherwise specified.
| Source | Plant Part/Product | Concentration of cis-p-Coumaric Acid (mg/100 mL or mg/100g) | Concentration of total p-Coumaric Acid (mg/100 mL or mg/100g) | Reference(s) |
| Vinegar | Sherry Wine Vinegar (not aged in wood) | 0.00 - 0.24 | 0.00 - 2.24 | [9][12] |
| Sherry Wine Vinegar (aged in wood) | 0.00 - 0.29 | Not specified | [12] | |
| White Wine Vinegar (aged in wood) | 0.30 (mean) | Not specified | [12] | |
| White Wine Vinegar (not aged in wood) | 0.16 (mean) | Not specified | [12] | |
| Pineapple | Ripe Juice Extract | Not specified | 1.175 | [14][15] |
| Ripe Methanol Extract | Not specified | 0.003 | [14][15] | |
| Unripe Juice Extract | Not specified | 0.041 | [14][15] | |
| Cereals | Oats (dry weight) | Not specified | 60.73 | [16] |
| Yellow Corn (pericarp) | Not specified | High, 10-15 fold higher than wheat/barley | [7] | |
| Buckwheat (dry weight) | Not specified | 1.81 | [16] | |
| Fruits | Orange (peel juice) | Not specified | ~150 (as total cinnamic acids) | [8] |
| Orange (juice) | Not specified | ~60 (as total cinnamic acids) | [8] | |
| Lingonberry | Not specified | 8.5 | [17] | |
| Bilberry | Not specified | 6.5 | [17] | |
| Cherry | Not specified | 5.1 | [17] | |
| Eggplant | Whole, raw | Not specified | 0.00 | [13] |
Biosynthesis and Isomerization
Phenylpropanoid Pathway
p-Coumaric acid is synthesized in plants from the amino acid L-phenylalanine via the phenylpropanoid pathway. The initial steps involve the deamination of L-phenylalanine to trans-cinnamic acid, which is subsequently hydroxylated to form trans-p-coumaric acid.
Photoisomerization of trans-p-Coumaric Acid
cis-p-Coumaric acid is predominantly formed in nature through the photoisomerization of the more stable trans isomer. This reaction is initiated by exposure to ultraviolet (UV) light, which provides the energy to overcome the rotational barrier of the double bond in the acrylic acid side chain.[3][4]
Biological Roles and Signaling Pathways
Role in the Photocycle of Photoactive Yellow Protein (PYP)
cis-p-Coumaric acid is a crucial component of the photocycle of the Photoactive Yellow Protein (PYP), a blue-light photoreceptor found in some bacteria.[3][4][18] The photocycle is initiated when the chromophore, which is trans-p-coumaric acid in the ground state (pG), absorbs a blue-light photon. This absorption triggers a series of conformational changes, including the isomerization of the chromophore to its cis form in the blue-shifted intermediate state (pB).[3][4][19] This isomerization is the key photochemical event that leads to the protein's signaling state.[3][4]
Other Biological Activities
While research into the specific signaling pathways of cis-p-coumaric acid is ongoing, studies on the closely related cis-cinnamic acid have shown it to be a potent inhibitor of auxin efflux in plants, thereby promoting lateral root formation.[14][16][20] This suggests that cis-hydroxycinnamic acids may play a role in plant development by modulating auxin transport. Additionally, p-coumaric acid, in general, is known to be involved in plant defense responses against stress, including salt and UV stress.[2][21]
Experimental Methodologies
Extraction from Plant Material
The extraction of p-coumaric acid from plant matrices requires careful selection of solvents and techniques to ensure efficient recovery and prevent degradation.
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Solvent Selection: Methanol, ethanol, acetone, and their aqueous mixtures are commonly used.[22][23] Acidification of the solvent (e.g., with 0.1% formic or acetic acid) can improve the stability and recovery of phenolic acids.[5]
-
Conventional Techniques:
-
Modern Techniques:
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration, reducing extraction time.[22]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[23]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid (commonly CO₂) as the solvent, offering high selectivity and producing solvent-free extracts.[6]
-
-
Hydrolysis: Since p-coumaric acid is often found esterified to cell wall components, alkaline or acidic hydrolysis is required to release the bound forms prior to extraction and analysis.[22]
Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of cis- and trans-p-coumaric acid.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase columns, such as C18, are typically employed.[7][24]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1-0.5% formic, acetic, or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[14][24]
-
Example Protocol for Isomer Separation:
-
-
Thin-Layer Chromatography (TLC):
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous identification and structural confirmation of cis- and trans-p-coumaric acid. The key difference is the coupling constant (J-value) of the vinylic protons, which is smaller for the cis isomer.
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound. For p-coumaric acid, the molecular ion peak is typically observed at m/z 163 [M-H]⁻ in negative ion mode or m/z 165 [M+H]⁺ in positive ion mode.[26]
-
UV-Vis Spectroscopy: The UV absorption spectrum can help differentiate between isomers. The cis isomer generally exhibits a hypsochromic shift (shift to a shorter wavelength) compared to the trans isomer.[7]
Conclusion
cis-p-Coumaric acid, while less abundant than its trans counterpart, is a naturally occurring phenolic compound with significant biological roles, particularly in light-dependent processes. Its formation via photoisomerization highlights a dynamic interplay between plants and their light environment. This guide provides a foundational resource for researchers by consolidating information on its natural sources, analytical methodologies, and involvement in key biological pathways. Further quantitative studies are needed to fully elucidate the distribution and concentration of cis-p-coumaric acid across the plant kingdom, which will, in turn, enhance our understanding of its physiological functions and potential applications in drug development and other scientific fields.
References
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- 13. Cis-P-Coumaric Acid | C9H8O3 | CID 1549106 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. Modulation of auxin and cytokinin responses by early steps of the phenylpropanoid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trans-Cinnamic acid-induced leaf expansion involves an auxin-independent component - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photoactive Yellow Protein Represents a Distinct, Evolutionarily Novel Family of PAS Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sbl.unmc.edu [sbl.unmc.edu]
- 20. cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
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- 23. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
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